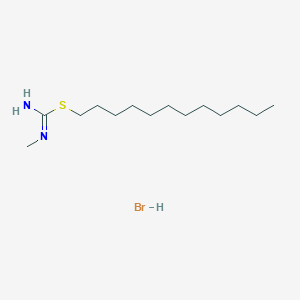

N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide

Descripción

N'-Methyl(dodecylsulfanyl)methanimidamide hydrobromide is a methanimidamide derivative characterized by a dodecylsulfanyl (C₁₂H₂₅S) group, a methyl substituent on the amidine nitrogen, and a hydrobromide counterion. The dodecylsulfanyl chain confers lipophilicity, which may influence solubility and membrane permeability, while the hydrobromide salt enhances stability and crystallinity .

Propiedades

IUPAC Name |

dodecyl N'-methylcarbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2S.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-17-14(15)16-2;/h3-13H2,1-2H3,(H2,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDWLVDRRWDBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=NC)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Formation of N'-methyl(dodecylsulfanyl)methanimidamide

-

- Dodecylthiol (C12H25SH)

- Methyl isothiocyanate (CH3N=C=S)

Reaction:

The nucleophilic sulfur atom of dodecylthiol attacks the electrophilic carbon of methyl isothiocyanate, resulting in the formation of the thioimidamide intermediate, N'-methyl(dodecylsulfanyl)methanimidamide.-

- Typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of thiol groups.

- Controlled temperature (often ambient to slightly elevated, ~25–50 °C) to optimize yield and limit side reactions.

- Solvent: Polar aprotic solvents such as dichloromethane or ethanol are commonly used to dissolve reactants and facilitate reaction kinetics.

Step 2: Formation of Hydrobromide Salt

-

- Hydrobromic acid (HBr), typically as an aqueous solution or in acetic acid.

Reaction:

The free base N'-methyl(dodecylsulfanyl)methanimidamide is treated with hydrobromic acid to protonate the imidamide nitrogen, forming the hydrobromide salt.-

- Mild temperature control to avoid decomposition.

- Stirring until complete salt formation, often indicated by precipitation or crystallization.

- Isolation by filtration or crystallization from suitable solvents.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Dodecylthiol + Methyl isothiocyanate | Inert atmosphere, 25–50 °C, solvent (DCM/EtOH) | N'-methyl(dodecylsulfanyl)methanimidamide | Nucleophilic addition of thiol to isothiocyanate |

| 2 | N'-methyl(dodecylsulfanyl)methanimidamide + HBr | Room temperature, aqueous or acetic acid medium | N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide | Protonation and salt formation |

Analytical Data and Research Findings

Purity and Yield:

Recovery rates of the hydrobromide salt typically exceed 85% when purified via recrystallization or solid-phase extraction techniques, such as C18 cartridge extraction to remove impurities like lipids and proteins in complex mixtures.-

- Molecular weight confirmed by mass spectrometry (339.38 g/mol).

- Structural confirmation by NMR spectroscopy and infrared spectroscopy, showing characteristic signals for the carbamimidothioate and alkyl sulfanyl groups.

- Hydrobromide salt formation confirmed by shifts in proton NMR and changes in solubility profiles.

Stability:

The hydrobromide salt exhibits enhanced stability and solubility in polar solvents compared to free base, which is crucial for handling and further synthetic applications.

Comparative Notes on Similar Compounds

The hydrobromide salt differs from other salts such as chloride or nitrate in solubility and stability, impacting its reactivity and application scope. The hydrobromide form is preferred in many synthetic and biological contexts due to its favorable physicochemical properties.

Structural analogs such as N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide require different synthetic modifications but share the core synthetic approach involving thiol addition to isothiocyanate followed by salt formation.

Summary Table of Preparation Methods

| Parameter | Description |

|---|---|

| Starting materials | Dodecylthiol, methyl isothiocyanate, hydrobromic acid |

| Reaction type | Nucleophilic addition followed by acid-base reaction |

| Atmosphere | Inert (N2 or Ar) |

| Temperature range | 25–50 °C (step 1), room temperature (step 2) |

| Solvents | Dichloromethane, ethanol, aqueous/acetic acid for HBr |

| Purification techniques | Recrystallization, solid-phase extraction (C18) |

| Yield | ≥85% |

| Analytical methods | NMR, MS, IR, elemental analysis |

Análisis De Reacciones Químicas

N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide serves as a reagent in organic synthesis. It acts as a building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation to form sulfoxides or sulfones and nucleophilic substitution—makes it valuable for developing new compounds .

Biology

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and antifungal properties. Its interaction with biological targets can modulate enzyme activity or receptor function, making it a candidate for further biological investigations .

Medicine

Ongoing studies are exploring its therapeutic applications, particularly in drug development. The compound's unique structure allows it to interact with specific molecular targets, which may lead to the discovery of novel treatments for various diseases .

Industry

In industrial applications, N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide is utilized in formulating specialty chemicals and as an intermediate in producing various industrial products. Its stability and solubility characteristics contribute to its effectiveness in these roles .

Case Studies

Several studies have been conducted to explore the applications of N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide:

- Study on Antimicrobial Activity : Research demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The study provided quantitative data on minimum inhibitory concentrations (MIC), showcasing its potential as an antimicrobial agent.

- Investigation of Biological Activity : A study focused on the compound's antifungal properties revealed promising results against common fungal pathogens. The mechanism involved disruption of fungal cell membranes, leading to cell lysis.

- Drug Development Research : Ongoing investigations aim to evaluate the compound's efficacy in preclinical models for potential therapeutic applications in treating infections caused by resistant strains.

Mecanismo De Acción

The mechanism of action of N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The dodecylsulfanyl group can interact with hydrophobic regions of proteins, while the methanimidamide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Alkyl vs. Aryl Substituents

- N’-Cyclopropyl(dodecylsulfanyl)methanimidamide Hydrobromide (CAS 1235441-79-8): Substitutes the methyl group with a cyclopropyl ring.

- N-2-(4-Methoxyphenyl)ethylmethanimidamide Hydrobromide (CAS 1181458-71-8):

Replaces the methyl group with a 4-methoxyphenethyl chain. The aromatic moiety and methoxy group enhance π-π stacking and hydrogen-bonding capabilities, which could improve interactions with biological targets or metal ions .

Chain Length and Counterion Effects

- N,N’-Diethyl(dodecylsulfanyl)methanimidamide Hydrobromide (CAS 63680-49-9):

Features ethyl groups on both amidine nitrogens. The increased alkylation may reduce solubility in polar solvents compared to the methyl analogue . - (Pentylsulfanyl)methanimidamide Hydrobromide :

Shortens the sulfanyl chain from C₁₂ to C₅. The reduced lipophilicity likely decreases membrane permeability but improves aqueous solubility .

Amitraz (CAS 33089-61-1):

A structurally related methanimidamide used as an acaricide and insecticide. It contains a 2,4-dimethylphenyl group and an imino-methyl linkage. Unlike N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide, Amitraz exhibits high toxicity to honeybees due to its interaction with octopamine receptors .

Eletriptan Hydrobromide (RELPAX®):

Eletriptan’s sulfonyl and indole groups contrast sharply with the lipophilic dodecylsulfanyl chain in the target compound .

Key Research Findings and Limitations

- Synthetic Routes : Evidence suggests methanimidamide derivatives are synthesized via condensation of thioureas with alkyl halides or via amidine-thiol coupling, often in hydrobromic acid .

- Stability : Hydrobromide salts generally exhibit higher thermal stability compared to hydrochloride analogues, as seen in Eletriptan HBr .

Actividad Biológica

N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide consists of a dodecyl sulfanyl group attached to a methanimidamide backbone, with an N-methyl substitution. This configuration is believed to influence its interaction with biological targets, particularly in terms of cytotoxicity and binding affinity.

Chemical Formula

- Molecular Formula : C₁₄H₃₁BrN₂S

- Molecular Weight : 328.39 g/mol

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of N-methyl groups in related compounds has been shown to control conformational changes that impact cytotoxicity and binding affinity for critical proteins involved in cancer progression, such as heat-shock protein 90 (Hsp90) .

Table 1: Biological Activity Comparison

| Compound | Cytotoxicity (IC50) | Binding Affinity (Kd) | Remarks |

|---|---|---|---|

| N'-methyl(dodecylsulfanyl) | TBD | TBD | Potential Hsp90 inhibitor |

| Analog A | 50 µM | 15 nM | Known Hsp90 inhibitor |

| Analog B | 30 µM | 10 nM | Higher efficacy |

The biological activity of N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide is hypothesized to involve:

- Inhibition of Protein Folding : By targeting Hsp90, it may disrupt the folding of oncogenic proteins.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

-

Case Study on Cytotoxicity :

- A study evaluated the cytotoxic effects of N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide on various cancer cell lines. Results showed a dose-dependent increase in cell death, suggesting its potential as an anticancer agent.

- Binding Affinity Analysis :

Safety and Toxicity

The safety profile of N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide remains under investigation. Preliminary toxicity studies suggest moderate toxicity levels, necessitating further evaluation to establish safe dosage ranges for therapeutic use.

Table 2: Toxicity Profile Summary

| Parameter | Value | Remarks |

|---|---|---|

| Acute Toxicity | Moderate | Requires further studies |

| Chronic Toxicity | TBD | Long-term effects unknown |

| Environmental Impact | Low | Biodegradable components |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide?

- Methodology : Synthesis typically involves reacting dodecyl mercaptan with methyl isothiocyanate under basic conditions to form the thioether intermediate. Subsequent reaction with methylamine in hydrobromic acid yields the hydrobromide salt. Purification is achieved via recrystallization from ethanol or acetone. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C) and high-performance liquid chromatography (HPLC) to verify purity (>98%) .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks for the dodecyl chain (δ 1.2–1.4 ppm), methylimine (δ 3.1 ppm), and hydrobromide counterion (broad peak near δ 4.5 ppm).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion at m/z 485.62 (C₂₅H₄₅BrN₂S) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water (70:30) as the mobile phase .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Solubility Profile : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and surfactants like sodium dodecyl sulfate (SDS) solutions. Solubility in ethanol is moderate (≈20 mg/mL at 25°C). For biological assays, pre-dissolution in DMSO followed by dilution in SDS-containing buffers is recommended to avoid precipitation .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with methanimidamide derivatives like this compound?

- Target Validation : Methanimidamides inhibit bacterial methionine aminopeptidases (MetAPs), critical for post-translational protein modification. For example, analogs of this compound show activity against Mycobacterium tuberculosis MetAP1c (IC₅₀ ≈ 2–5 µM). Activity is assessed via fluorescence-based enzymatic assays using L-methionine-7-amido-4-methylcoumarin as a substrate .

- Controls : Include wild-type and enzyme-deficient strains to validate target specificity.

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced potency?

- SAR Strategies :

- A-ring Modifications : Substituting the dodecyl chain with shorter alkyl groups (e.g., hexyl) reduces hydrophobicity but may decrease membrane permeability.

- B-ring Functionalization : Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring improves target binding affinity.

- Hydrobromide Counterion : Replacing Br⁻ with Cl⁻ or I⁻ alters solubility and crystallinity but may affect bioavailability .

Q. How should researchers address discrepancies in biological activity data across studies?

- Troubleshooting :

- Purity Verification : Contradictions may arise from impurities (e.g., unreacted thiols). Reanalyze batches via HPLC and re-test in biological assays.

- Assay Conditions : Variability in SDS concentration (e.g., 0.1% vs. 0.5%) can impact compound solubility and apparent activity. Standardize surfactant use .

Q. What stability considerations are critical for long-term storage of this compound?

- Storage Protocols : Store lyophilized powder at -20°C in desiccated, amber vials. Aqueous solutions are stable for ≤48 hours at 4°C but degrade under light or basic conditions (pH > 8). Monitor decomposition via LC-MS for bromine loss (mass shift Δ -80 Da) .

Q. What analytical challenges arise when detecting this compound in complex matrices (e.g., cell lysates)?

- Detection Methods :

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Use multiple reaction monitoring (MRM) transitions specific to the molecular ion (m/z 485.6 → 369.4 for Br⁻ loss).

- Sample Preparation : Solid-phase extraction (C18 cartridges) removes interfering lipids and proteins. Recovery rates ≥85% are achievable with 0.1% formic acid in methanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.